2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acetic acid derivative with an amine group.
Introduction of the Quinoline Ring: The quinoline ring can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the acetamide backbone.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction, where a dimethylphenol derivative reacts with the acetamide backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinoline N-oxide derivatives.
Reduced Derivatives: Reduced quinoline derivatives.
Substituted Derivatives: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(quinolin-4-yl)acetamide: Similar structure with a different position of the quinoline ring.
2-(2,6-dimethylphenoxy)-N-(quinolin-6-yl)acetamide: Another positional isomer with the quinoline ring at a different position.
2-(2,6-dimethylphenoxy)-N-(quinolin-7-yl)acetamide: Yet another positional isomer.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide is unique due to the specific positioning of the quinoline ring, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-3-7-14(2)19(13)23-12-18(22)21-17-10-4-9-16-15(17)8-5-11-20-16/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
NZTQZYQCXQEPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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